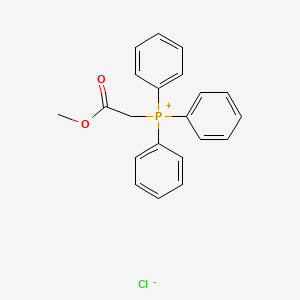

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride

描述

属性

IUPAC Name |

(2-methoxy-2-oxoethyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2P.ClH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCXTEMZMJZMJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369936 | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-97-7 | |

| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Setup and Conditions

-

- Triphenylphosphine: 1 equivalent

- Methyl chloromethyl ether: 2.0 to 2.4 equivalents

- Anhydrous acetone (solvent): 5 equivalents relative to triphenylphosphine

Atmosphere: Nitrogen protection to prevent oxidation and moisture interference.

-

- Initial temperature raised to 36–38°C and maintained during the first reaction phase.

- After 3 hours, temperature is gradually increased to 46–48°C for an additional 3 hours.

Stepwise Procedure

-

- Add anhydrous acetone into a nitrogen-purged reactor.

- Introduce triphenylphosphine under stirring.

-

- Heat the mixture to 36–38°C.

- Add methyl chloromethyl ether slowly to the reactor.

- Maintain stirring and temperature for 3 hours.

Temperature Increase and Continued Reaction:

- Slowly raise temperature to 46–48°C.

- Continue reaction for an additional 3 hours.

-

- Stop the reaction.

- Filter the reaction mixture to isolate the crude product.

- Wash the solid with anhydrous ether to remove impurities.

- Dry the product to obtain pure (methoxymethyl)triphenylphosphonium chloride.

Reaction Equation

$$

\text{Triphenylphosphine} + \text{Methyl chloromethyl ether} \xrightarrow[\text{N}_2]{\text{Acetone, 36-48°C}} (2-\text{Methoxy-2-oxoethyl})\text{triphenylphosphonium chloride}

$$

Analytical Data and Yield

- Yield: High yield, typically approaching quantitative conversion after purification.

- Purity: High purity due to controlled reaction conditions and effective washing/drying steps.

- Physical State: White solid, easily handled and purified.

Comparative Advantages of This Method

| Feature | Description |

|---|---|

| Reaction Steps | Single-step quaternization with simple workup |

| Reaction Conditions | Mild temperatures (36–48°C), nitrogen atmosphere |

| Reagent Availability | Commercially available triphenylphosphine and methyl chloromethyl ether |

| Yield and Purity | High yield and purity, suitable for scale-up |

| Operational Simplicity | Straightforward stirring, temperature control, and filtration |

| Safety and Control | Inert atmosphere reduces side reactions; temperature control avoids decomposition |

Supporting Research Findings

The method described aligns with the findings reported in Chinese patent CN106588982A, which emphasizes the simplicity, high yield, and purity of the product using this approach under nitrogen protection with acetone as solvent.

Research articles have utilized (methoxymethyl)triphenylphosphonium chloride prepared by this method for Wittig chain elongation reactions, confirming the reagent's reactivity and reliability in synthetic applications.

Summary Table of Preparation Parameters

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Anhydrous acetone | Ensures dry conditions |

| Triphenylphosphine | 1 equivalent | Starting phosphine reagent |

| Methyl chloromethyl ether | 2.0–2.4 equivalents | Alkylating agent |

| Temperature Phase 1 | 36–38°C | Initial quaternization step |

| Reaction Time Phase 1 | 3 hours | Ensures complete initial reaction |

| Temperature Phase 2 | 46–48°C | Drives reaction to completion |

| Reaction Time Phase 2 | 3 hours | Finalizes product formation |

| Atmosphere | Nitrogen | Prevents oxidation and moisture ingress |

| Workup | Filtration, ether washing, drying | Purification steps |

| Product | White solid | (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride |

化学反应分析

Types of Reactions

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C21H20ClO2P

- Molecular Weight: 370.81 g/mol

Mechanism of Action:

As a cationic surfactant, TPP interacts with negatively charged surfaces such as cell membranes, leading to alterations in their properties. Its solubility in both water and organic solvents enhances its utility in various applications .

Chemistry

TPP serves as an intermediate in the synthesis of various organic compounds. It is particularly valuable due to its ability to undergo nucleophilic substitution reactions, oxidation, and reduction processes. This versatility allows researchers to create a wide range of derivatives for further study .

Biology

In biological research, TPP is utilized as a mitochondrial-targeting agent. Its accumulation in mitochondria due to the negative membrane potential can lead to:

- Inhibition of Mitochondrial Function: Disruption of ATP production and mitochondrial respiration.

- Reactive Oxygen Species (ROS) Generation: Increased oxidative stress contributing to cellular damage.

- Modulation of Cell Signaling Pathways: Influencing apoptosis and cell proliferation .

Industry

TPP is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing functional materials that require specific chemical functionalities .

Anticancer Properties

TPP has demonstrated significant anticancer activity through various mechanisms:

- Apoptosis Induction: Activating caspases and increasing pro-apoptotic protein expression.

- Cell Cycle Arrest: Notably at the G1/S phase, inhibiting cancer cell division.

Table 1: Anticancer Activity of TPP

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | ROS generation and mitochondrial dysfunction |

Antimicrobial Activity

TPP also exhibits antimicrobial properties:

- Bacterial Inhibition: Effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Antifungal Effects: Demonstrated activity against certain fungal strains .

Study on Breast Cancer Cells

A study published in Cancer Research highlighted TPP's effectiveness against MDA-MB-231 cells, showing a significant reduction in cell viability through apoptosis induction with an IC50 value of 15 µM.

Research on Bacterial Resistance

In clinical microbiology studies, TPP was tested against MRSA strains, revealing effective inhibition of bacterial growth at concentrations as low as 10 µM. This suggests potential applications in treating resistant bacterial infections .

Pharmacokinetics and Safety Profile

TPP exhibits good bioavailability; however, further investigations are needed to fully elucidate its metabolism and excretion pathways. Preliminary toxicity studies indicate that while TPP is effective at lower concentrations, higher doses may lead to cytotoxic effects on normal cells .

作用机制

The mechanism of action of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biochemical processes .

相似化合物的比较

Key Structural Insights:

- Functional Group Variations : The methoxy-oxoethyl group in the target compound enhances polarity compared to allyl or simple alkyl substituents (e.g., allyl triphenylphosphonium chloride), making it more suitable for reactions requiring polar intermediates .

- This contrasts with the non-targeted applications of the methoxy-oxoethyl analogue.

Physicochemical Properties

- Solubility : The methoxy-oxoethyl group likely increases solubility in polar aprotic solvents (e.g., acetonitrile or DMF) compared to purely alkyl-substituted phosphonium salts.

- Stability : Quaternary phosphonium salts are generally hygroscopic and require anhydrous storage. Bromide analogues may exhibit higher moisture sensitivity due to larger counterion size .

生物活性

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride, commonly referred to as TPP, is a phosphonium salt with significant biological activity. It has garnered attention in the fields of cancer research, microbiology, and pharmacology due to its unique properties and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of TPP, including its mechanisms, effects on various cell types, and potential therapeutic applications.

The primary mechanism of action for TPP involves its role as a mitochondrial-targeting agent. It selectively accumulates in the mitochondria due to the negative membrane potential, leading to various biochemical effects:

- Inhibition of Mitochondrial Function : TPP has been shown to disrupt mitochondrial respiration and ATP production, which can induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The accumulation of TPP in mitochondria can lead to increased ROS production, contributing to oxidative stress and cellular damage.

- Modulation of Cell Signaling Pathways : TPP influences several signaling pathways, including those related to apoptosis and cell proliferation.

Anticancer Properties

Numerous studies have investigated the anticancer effects of TPP. Research indicates that TPP can inhibit the proliferation of various cancer cell lines through:

- Apoptosis Induction : TPP promotes programmed cell death in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been observed that TPP can cause cell cycle arrest at the G1/S phase, thereby preventing cancer cell division.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | ROS generation and mitochondrial dysfunction |

Antimicrobial Activity

TPP also exhibits antimicrobial properties against various pathogens. Studies have shown:

- Bacterial Inhibition : TPP demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting its growth by disrupting bacterial membrane integrity.

- Antifungal Effects : The compound has shown potential against certain fungal strains, although its efficacy varies based on concentration and exposure time.

Case Studies

- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that TPP significantly reduced the viability of MDA-MB-231 cells by inducing apoptosis through mitochondrial pathways. The study reported an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.

- Research on Bacterial Resistance : In a clinical microbiology study, TPP was tested against MRSA strains. Results indicated that TPP could effectively inhibit bacterial growth at concentrations as low as 10 µM, suggesting its potential use in treating resistant bacterial infections.

Pharmacokinetics and Safety Profile

The pharmacokinetics of TPP indicate good bioavailability when administered. However, further studies are required to fully understand its metabolism and excretion pathways. Preliminary toxicity studies suggest that while TPP is effective at lower concentrations, higher doses may lead to cytotoxic effects on normal cells.

常见问题

Basic: What is the synthetic methodology for preparing (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and methyl 2-chloroacetate in an anhydrous organic solvent (e.g., toluene or dichloromethane). The reaction is performed under reflux (80–110°C) for 12–24 hours under inert atmosphere (N₂/Ar) to prevent oxidation. The product precipitates as a white crystalline solid and is purified via recrystallization from ethanol or methanol .

Key Reaction:

Critical Parameters:

- Solvent purity (anhydrous conditions prevent hydrolysis).

- Stoichiometric excess of PPh₃ (1.2–1.5 equiv) to drive reaction completion.

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Peaks at δ 3.7–3.9 ppm (methoxy group) and δ 4.2–4.5 ppm (CH₂ adjacent to P⁺) confirm structure .

- IR Spectroscopy : Strong absorption at \sim1700 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (P⁺-C stretching) .

- X-ray Crystallography : Resolves the tetrahedral geometry around phosphorus and confirms counterion (Cl⁻) positioning .

- Elemental Analysis : Validates purity (>98%) via %C, %H, and %P matching theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Dichloromethane offers faster reaction kinetics vs. toluene but requires lower temperatures (40–50°C) to minimize side-product formation .

- Catalytic Additives : Use of 1–2 mol% KI accelerates nucleophilic substitution via halide exchange .

- Workup Strategy : Washing with cold ether removes unreacted PPh₃, while fractional crystallization minimizes phosphine oxide impurities .

- Scalability : Continuous flow reactors enhance reproducibility and reduce reaction time by 30% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。